6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-2-aminopyridine with diethyl oxalate, followed by cyclization in the presence of a base . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives with lower oxidation states.
Scientific Research Applications
6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
Uniqueness
6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its bromine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H3BrN2O3 |
---|---|
Molecular Weight |
243.01 g/mol |
IUPAC Name |
6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-7(12)13-6(4)11/h1-2H,(H,9,10,12) |
InChI Key |
WTTSMPMDHHCWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.